Diethyl 4-methylphenyl phosphate
Description
Diethyl 4-methylphenyl phosphate is an organophosphate ester characterized by two ethyl ester groups and a para-methyl-substituted phenyl group attached to a phosphate core. For instance, dimethyl phenyl phosphate (C₈H₁₁O₄P, MW 202.15) serves as a structural analog, where methyl groups replace ethyl substituents . This compound likely has a molecular formula of C₁₁H₁₇O₄P (estimated MW ~242.25), analogous to diethyl benzylphosphonate derivatives . Organophosphate esters like this are commonly used as intermediates in organic synthesis, plasticizers, or flame retardants, though specific applications for this compound require further study.
Properties
CAS No. |
4877-08-1 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
diethyl (4-methylphenyl) phosphate |
InChI |
InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
UBSNERLLCAIDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl 4-methylphenyl phosphate typically involves the reaction of 4-methylphenol with diethyl phosphorochloridate in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diethyl 4-methylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 4-methylphenyl phosphate has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 4-methylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Dimethyl Phenyl Phosphate
Triaryl Phosphates (e.g., Tris(3-methylphenyl) Phosphate)
Diethyl (Hydroxy(Phenyl)Methyl)Phosphonate
- Structure : A phosphonate (C-P bond) with diethyl and hydroxyphenylmethyl groups.
- Key Differences :
Comparative Catalyst Efficiency
A study comparing catalysts for synthesizing diethyl (hydroxy(phenyl)methyl)phosphonate reported yields up to 82% using optimized conditions . Similar methodologies may apply to this compound, though catalyst choice (e.g., nickel vs. palladium) would influence reaction efficiency.
Toxicological and Environmental Profiles
Toxicity of Triaryl Phosphates
Diethyl Phosphate as a Metabolite
Diethyl phosphate, a degradation product of organophosphate insecticides, is associated with environmental persistence and cholinesterase inhibition . This compound may follow similar metabolic pathways, though its aryl group could reduce hydrolysis rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
